molecular formula C13H28N2 B5001248 N-butyl-N-methyl-1-propyl-4-piperidinamine

N-butyl-N-methyl-1-propyl-4-piperidinamine

Cat. No. B5001248
M. Wt: 212.37 g/mol
InChI Key: ZFXGXZOUTWNKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-methyl-1-propyl-4-piperidinamine, also known as NMB-2201, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of indole-based synthetic cannabinoids and has a chemical structure similar to other well-known cannabinoids such as THC and CBD.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-1-propyl-4-piperidinamine involves binding to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. It has also been found to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butyl-N-methyl-1-propyl-4-piperidinamine in lab experiments is its high potency, which allows for the use of small amounts of the compound. However, one of the limitations is the lack of research on its long-term effects, which makes it difficult to determine its safety profile.

Future Directions

There are several future directions for research on N-butyl-N-methyl-1-propyl-4-piperidinamine. One area of research is the investigation of its potential therapeutic applications for the treatment of chronic pain, anxiety, and depression. Another area of research is the investigation of its safety profile and long-term effects. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other compounds in the endocannabinoid system.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic applications. Its high potency and affinity for the CB1 and CB2 receptors make it a potential candidate for the treatment of chronic pain, anxiety, and depression. However, further research is needed to understand its safety profile and long-term effects, as well as its mechanism of action and interactions with other compounds in the endocannabinoid system.

Synthesis Methods

The synthesis of N-butyl-N-methyl-1-propyl-4-piperidinamine involves the reaction between 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and N-butyl-N-methylpiperidin-4-amine in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-butyl-N-methyl-1-propyl-4-piperidinamine has been used in scientific research to investigate its potential therapeutic applications. It has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood.

properties

IUPAC Name

N-butyl-N-methyl-1-propylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-4-6-10-14(3)13-7-11-15(9-5-2)12-8-13/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXGXZOUTWNKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCN(CC1)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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